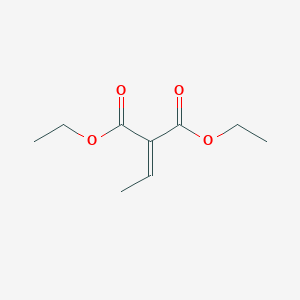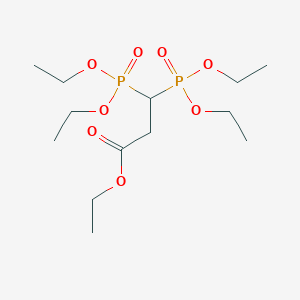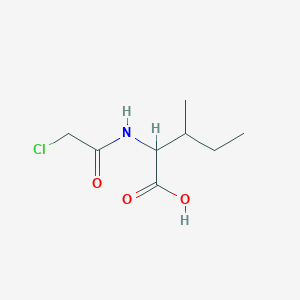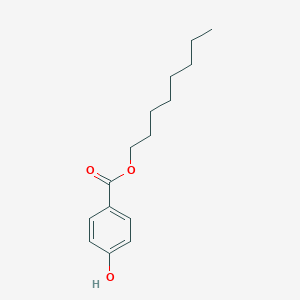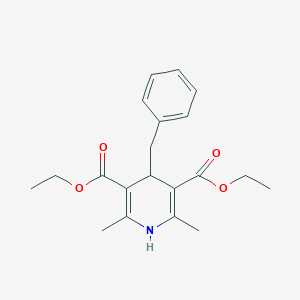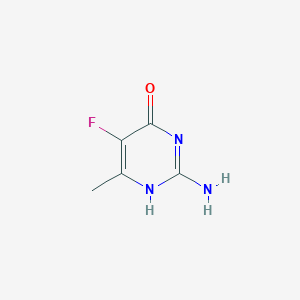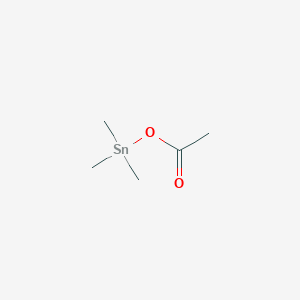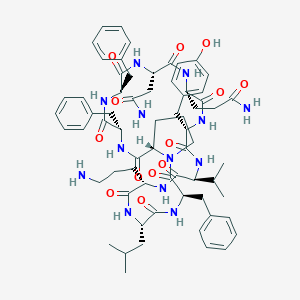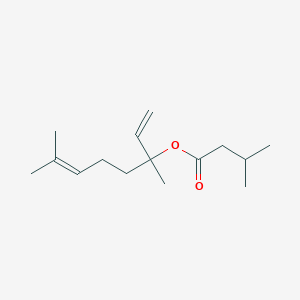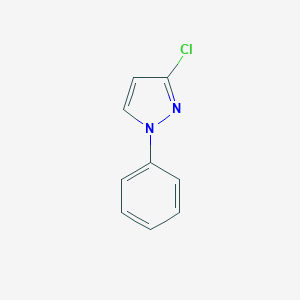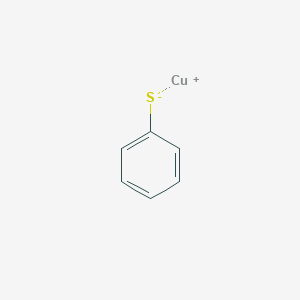![molecular formula C14H12N2 B072424 2-Methyl-1-phenyl-1H-benzo[d]imidazole CAS No. 1484-39-5](/img/structure/B72424.png)
2-Methyl-1-phenyl-1H-benzo[d]imidazole
Vue d'ensemble
Description
“2-Methyl-1-phenyl-1H-benzo[d]imidazole” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid . A one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives starting from N-phenylbenzimidamides and iodobenzenes or bromobenzenes has been introduced .Molecular Structure Analysis
The structure of benzimidazole-based compounds has been confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis
Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that appears in the form of tabular crystals . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Anticancer Properties : Some derivatives of 2-Methyl-1-phenyl-1H-benzo[d]imidazole have shown potent antiproliferative effects against breast cancer cell lines, with certain compounds exhibiting greater effects than cisplatin, a reference compound in cancer treatment (Karthikeyan et al., 2017). Other derivatives have demonstrated significant antitumor activity against various cancer cell lines, such as A549, MDA-MB-231, A375, and HCT116 (Li et al., 2014).
Antimicrobial and Antitubercular Activity : Some derivatives have shown promising antimicrobial properties against bacteria like Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Salmonella typhosa. They also exhibit antitubercular activity against Mycobacterium tuberculosis (Jadhav et al., 2009). Other studies have identified compounds with significant activity against Mycobacterium tuberculosis and Mycobacterium bovis strains (Gobis et al., 2015).
Non-linear Optical (NLO) Applications : Certain derivatives have been identified as promising candidates for applications in NLO devices due to their significant values of molecular hyperpolarizabilities and microscopic NLO behavior (Manikandan et al., 2019).
Antiviral Properties : Novel series of benzo[d]imidazole-based heterocycles derived from 2-Methyl-1-phenyl-1H-benzo[d]imidazole have been reported to display potent broad-spectrum antiviral activities, including against HIV-1, HCV, and H1N1 (Eldebss et al., 2015).
Antibacterial Properties : Some synthesized derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria (Hanumantappa et al., 2021).
Corrosion Inhibition : Derivatives of 2-Methyl-1-phenyl-1H-benzo[d]imidazole have been studied as corrosion inhibitors for metals in acidic environments, displaying potential as protective agents (Ammal et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-15-13-9-5-6-10-14(13)16(11)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKPDVRJFZOSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348645 | |
| Record name | 2-methyl-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-phenyl-1H-benzo[d]imidazole | |
CAS RN |
1484-39-5 | |
| Record name | 2-methyl-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




